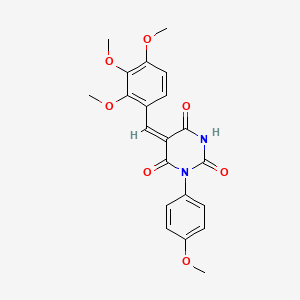![molecular formula C16H14N2O7 B4711152 (4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4711152.png)
(4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid
説明
(4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid, commonly known as NPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NPA is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide.
科学的研究の応用
NPA has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. NPA has also been shown to induce apoptosis (programmed cell death) in cancer cells. Moreover, NPA has been studied for its potential anti-inflammatory and neuroprotective effects.
作用機序
The mechanism of action of NPA is not fully understood. However, it has been suggested that NPA inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors, such as NPA, have been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
NPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which leads to changes in gene expression. NPA has also been shown to induce apoptosis in cancer cells, which is associated with changes in mitochondrial function and activation of caspases. Moreover, NPA has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
NPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. Moreover, NPA has been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, NPA also has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. Moreover, NPA has not been extensively studied in vivo, and its efficacy and safety in animal models need to be further investigated.
将来の方向性
There are several future directions for research on NPA. One direction is to investigate the efficacy and safety of NPA in animal models of cancer and other diseases. Another direction is to investigate the potential use of NPA in combination with other drugs for cancer treatment. Moreover, the development of more potent and selective HDAC inhibitors, such as NPA, is an area of active research. Finally, the investigation of the long-term effects of NPA on human health is important for its potential clinical applications.
Conclusion:
In conclusion, NPA is a synthetic compound that has been extensively studied for its potential applications in scientific research. NPA has been shown to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and have anti-inflammatory and neuroprotective effects. NPA has several advantages for lab experiments, but also has some limitations. There are several future directions for research on NPA, including investigating its efficacy and safety in animal models, its potential use in combination with other drugs, and the development of more potent and selective HDAC inhibitors.
特性
IUPAC Name |
2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c19-15(9-24-14-7-3-12(4-8-14)18(22)23)17-11-1-5-13(6-2-11)25-10-16(20)21/h1-8H,9-10H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYGFCBLRWSTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(butylamino)-4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B4711075.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4711097.png)
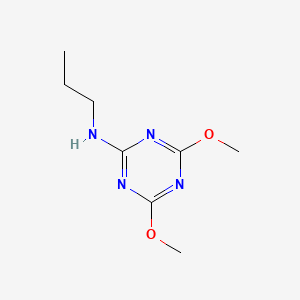
![N-(2-ethoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4711106.png)
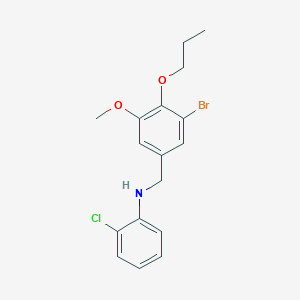
![N-(2-furylmethyl)-1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4711116.png)
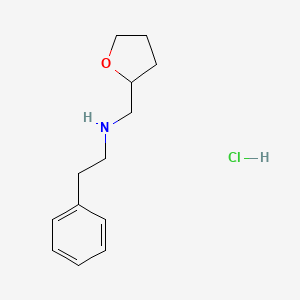
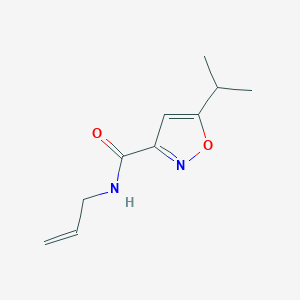
![N-cyclopropyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4711140.png)
![4-isobutoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4711160.png)
![ethyl 4-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]butanoate](/img/structure/B4711163.png)
![2,3,4,5,6-pentafluoro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B4711173.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4711175.png)
